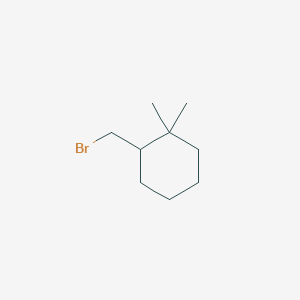
2-(Bromomethyl)-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,1-dimethylcyclohexane (2-Bromo-1,1-dimethylcyclohexane or BMDC) is a cycloalkane compound that has been used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 211.14 g/mol and a boiling point of 118 °C. BMDC is a brominated derivative of the cyclohexane ring, which is a six-membered saturated hydrocarbon. BMDC has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Bromination Reaction Studies
Bromination of 1,2-Dimethylenecyclohexane
A study by Altundas (2019) explored the electrophilic addition of bromine to an exocyclic diene, demonstrating the temperature-dependent product distribution of brominated cyclohexane derivatives. This work is crucial for understanding the reactivity and functionalization of cyclohexane-based compounds, which can be used as starting materials in the synthesis of many complex molecules (Altundas, 2019).
Synthesis of Cyclic β-Triketones
New Protocol for Synthesis of Cyclic β-Triketones
Kashani et al. (2016) developed a novel route for synthesizing 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones, highlighting the versatility of cyclohexane derivatives in synthesizing cyclic β-triketones, which are valuable intermediates in organic chemistry (Kashani, Pesyan, Rashidnejad, 2016).
Gas Hydrate Research
Structure-H Hydrate Formation
Research on the formation of structure-H hydrates with cyclohexane derivatives has shown significant pressure reductions in the presence of methane, suggesting potential applications in gas storage and transport technologies. This research helps in understanding the physicochemical properties of gas hydrates and their stability under various conditions (Nakamura, Makino, Sugahara, Ohgaki, 2003).
Catalysis and Coupling Reactions
CuI-Catalyzed Coupling Reactions
A study demonstrated the effective use of CuI-trans-N,N′-dimethylcyclohexane-1,2-diamine in catalyzing coupling reactions of 2-pyridones with aryl halides, offering insights into the development of new catalysts for polymer modification and oligo-pyridone synthesis (Wang, Liang, Leung, 2005).
Enol Lactone Synthesis
Intramolecular O-Vinylation of Carboxylic Acids
Research on the CuI-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides led to the synthesis of enol lactones, demonstrating the application of cyclohexane derivatives in synthesizing important organic compounds (Sun, Fang, Li, Zhang, Zhao, Zhu, Li, 2009).
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2)6-4-3-5-8(9)7-10/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDMLKDDOBZADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1501249-61-1 |
Source


|
| Record name | 2-(bromomethyl)-1,1-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

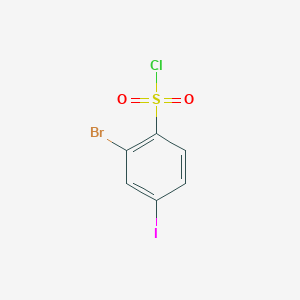
![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
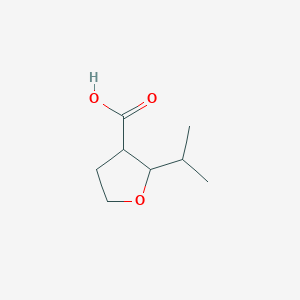

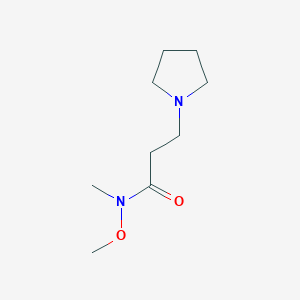
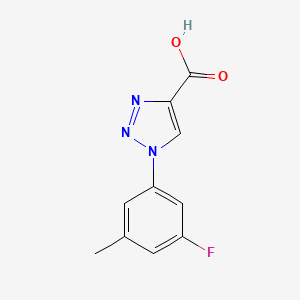
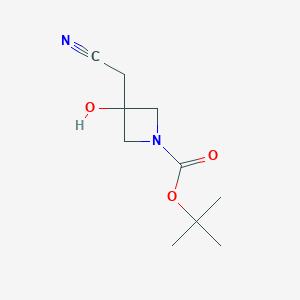
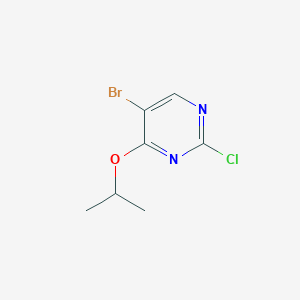

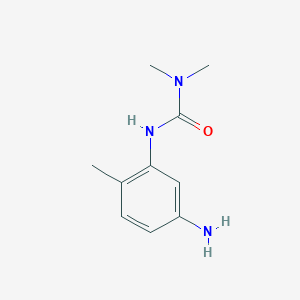

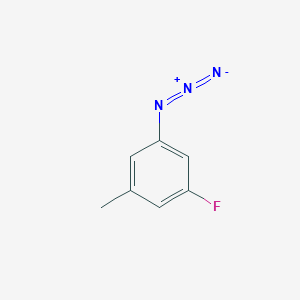
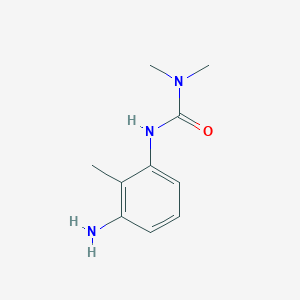
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)